Calculated Lipophilicity (XLogP3) Comparison: Fluoromethyl Derivative vs. Non-Fluorinated Parent Piperidine-Pyrrolidine Scaffold
The introduction of the fluoromethyl group onto the pyrrolidine ring results in a measurable increase in calculated lipophilicity. The target compound, 4-(3-(fluoromethyl)pyrrolidin-1-yl)piperidine, has a computed XLogP3 of 1.1 [1]. In contrast, the non-fluorinated, directly analogous scaffold 4-(pyrrolidin-1-yl)piperidine (CAS 5004-07-9) has a computed XLogP3 of 0.7 [2]. This differentiation is critical because in fragment-based screening, even a 0.4 log unit increase can significantly influence non-specific binding, solubility, and permeability profiles.
| Evidence Dimension | Calculated Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 4-(Pyrrolidin-1-yl)piperidine: XLogP3 = 0.7 |
| Quantified Difference | Δ XLogP3 = +0.4 |
| Conditions | Computed value using XLogP3 algorithm, PubChem 2021 release. No experimental logD/logP data available for direct measurement comparison. |
Why This Matters
This quantifiable difference in predicted lipophilicity directly impacts decisions in library design and hit triaging, as the fluorinated scaffold occupies a distinct chemical property space that the non-fluorinated version cannot replicate.
- [1] PubChem. (2026). Computed Properties for CID 121201012. National Center for Biotechnology Information. XLogP3-AA value: 1.1. View Source
- [2] PubChem. (2026). Compound Summary for CID 101444: 4-(Pyrrolidin-1-yl)piperidine. National Center for Biotechnology Information. XLogP3 value: 0.7. View Source
